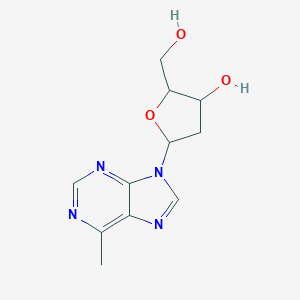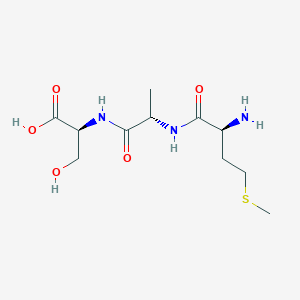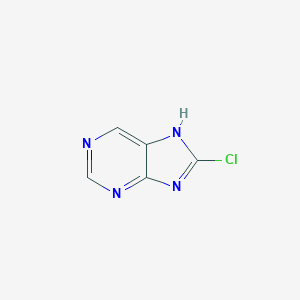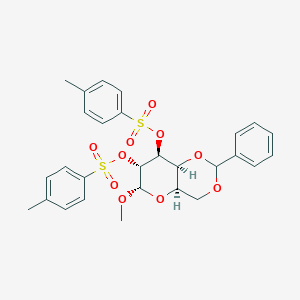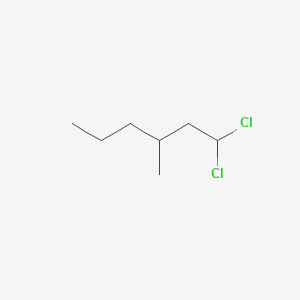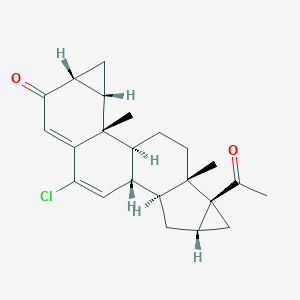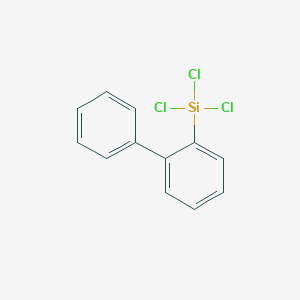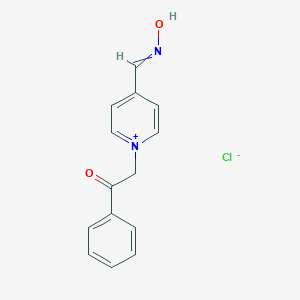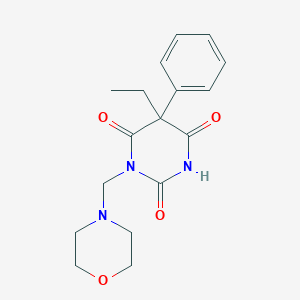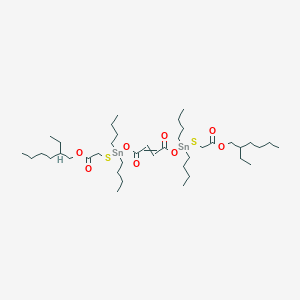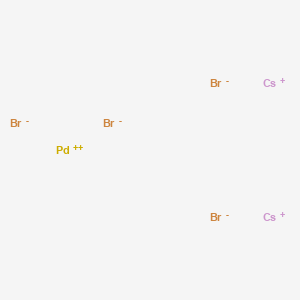
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a type of palladium complex that has been synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is not fully understood, but it is believed to involve the coordination of the palladium atom with the ligand. This coordination leads to the formation of a stable complex that can act as a catalyst for various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. However, studies have shown that this compound is relatively stable and does not decompose easily. It is also highly soluble in organic solvents, which makes it an ideal candidate for certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- is its stability and solubility in organic solvents. This makes it an ideal candidate for certain lab experiments. However, this compound is also relatively expensive and may not be readily available in some labs. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain reactions.
Direcciones Futuras
There are several future directions for the study of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)-. One of the primary areas of focus is the development of new palladium complexes with improved catalytic properties. Additionally, researchers are interested in studying the mechanism of action of this compound in more detail to gain a better understanding of its behavior in various reactions. Finally, there is a growing interest in the use of palladium complexes in the field of medicine, and Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- may have potential applications in this area.
Métodos De Síntesis
The synthesis of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- involves the reaction of palladium(II) acetate with cesium bromide in the presence of a specific ligand. This ligand is known as 3,3'-bis(2,4,6-trimethylphenyl)-1,1'-dimethylbenzimidazol-2,2'-diylidene (SIMes). The reaction takes place in a solvent such as acetonitrile or dimethylformamide (DMF) at a specific temperature and pressure. The resulting product is a yellow crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in catalysis. Palladium complexes are known to catalyze a wide range of reactions, and the unique properties of Palladate(2-), tetrabromo-, dicesium, (Palladate(2-), tetrabromo-, dicesium, (SP-4-1)-)- make it an ideal catalyst for certain reactions. This compound has also been studied for its potential use in organic synthesis and as a precursor for the preparation of other palladium complexes.
Propiedades
Número CAS |
15654-54-3 |
|---|---|
Nombre del producto |
Palladate(2-), tetrabromo-, dicesium, (SP-4-1)- |
Fórmula molecular |
Br4Cs2Pd |
Peso molecular |
691.8 g/mol |
Nombre IUPAC |
dicesium;palladium(2+);tetrabromide |
InChI |
InChI=1S/4BrH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
Clave InChI |
UADJEWJCMCPEMS-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Pd+2].[Cs+].[Cs+] |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Pd+2].[Cs+].[Cs+] |
Otros números CAS |
15654-54-3 |
Sinónimos |
dicesium tetrabromopalladate(2-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



